

Ulixertinib (BVD-523): A Comprehensive Target Selectivity Profile

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Compound of Interest

Compound Name: Ulixertinib

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Introduction

Ulixertinib (also known as BVD-523) is a first-in-class, orally available, reversible, and ATP-competitive small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3][4] As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival.[5][6] The MAPK pathway is frequently hyperactivated in a wide range of human cancers due to mutations in upstream components such as RAS and RAF.[4][7]

Targeting the upstream kinases BRAF and MEK has proven clinically effective; however, resistance often develops through mechanisms that reactivate ERK signaling.[1][4] By directly inhibiting the final node in this cascade, **ulixertinib** represents a rational therapeutic strategy to overcome both primary and acquired resistance to upstream inhibitors.[1][4][8] This document provides a detailed technical overview of the target selectivity profile, mechanism of action, and key experimental methodologies used to characterize **ulixertinib**.

Biochemical Potency and Selectivity

Ulixertinib is a highly potent inhibitor of ERK1 and ERK2.[9][10] Its selectivity was assessed through biochemical counter-screens against a broad panel of kinases, demonstrating a distinguished on-target profile with limited off-target inhibition.[7][8]

Potency Against Target Kinases

The inhibitory potency of **ulixertinib** against its primary targets, ERK1 and ERK2, has been quantified through determination of IC50 and Ki values.

Target	Parameter	Value (nM)	Notes
ERK1	Ki	< 0.3	ATP-competitive inhibition.[8][11]
ERK2	Ki	0.04 ± 0.02	Determined in a Colo205 human colorectal cancer xenograft model.[11]
ERK2	IC50	< 0.3	Potent and reversible inhibition.[9][10]

Kinase Selectivity Panel

To establish its selectivity, **ulixertinib** was tested against a panel of 75 kinases. The compound demonstrated excellent selectivity for ERK1/2.[8]

Screening Concentration	Results
2 µmol/L	Inhibited 14 of 75 kinases to greater than 50%. [8]
Follow-up Ki Determination	
Off-Target Kinases	Of the 14 kinases initially identified, 12 had a Ki of < 1 µmol/L.[8]
Selectivity Fold	
ERK2 vs. Other Kinases	>7,000-fold for all kinases tested, with the exception of ERK1 (10-fold).[8]

Cellular Activity Profile

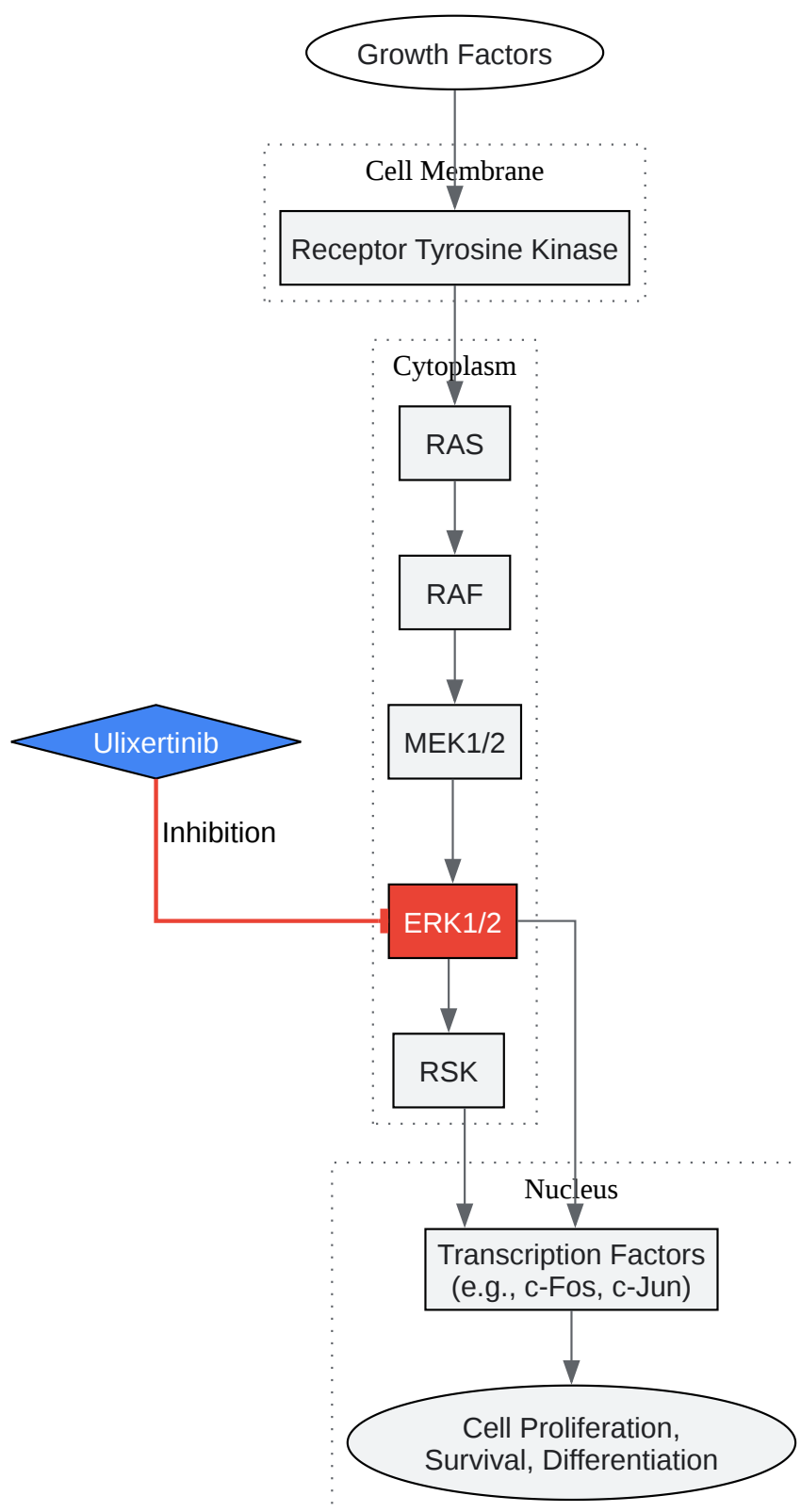
In cellular assays, **ulixertinib** effectively inhibits the phosphorylation of downstream ERK1/2 substrates, such as RSK (ribosomal S6 kinase), and suppresses the proliferation of cancer cell lines with MAPK pathway mutations.[\[8\]](#)[\[12\]](#)

Cell Line	Genetic Background	Assay Type	IC50 (μM)
A375 (Melanoma)	BRAF V600E	pRSK Inhibition	0.14 [9] [12]
A375 (Melanoma)	BRAF V600E	pRSK Inhibition	0.031 [9]
A375 (Melanoma)	BRAF V600E	Antiproliferation (72h)	0.18 [9] [12]

Interestingly, treatment with **ulixertinib** can lead to a concentration-dependent increase in the phosphorylation of ERK1/2 itself, a phenomenon consistent with the relief of negative feedback loops upon pathway inhibition. Despite this, the phosphorylation of downstream targets like RSK1/2 remains suppressed, confirming sustained on-target inhibition of ERK kinase activity.
[\[8\]](#)

Signaling Pathway and Mechanism of Action

Ulixertinib exerts its therapeutic effect by directly inhibiting the kinase activity of ERK1 and ERK2 within the MAPK signaling pathway.



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Caption: MAPK Signaling Pathway Inhibition by **Ulixertinib**.

Detailed Experimental Protocols

The characterization of **ulixertinib**'s selectivity and potency relies on standardized biochemical and cellular assays.

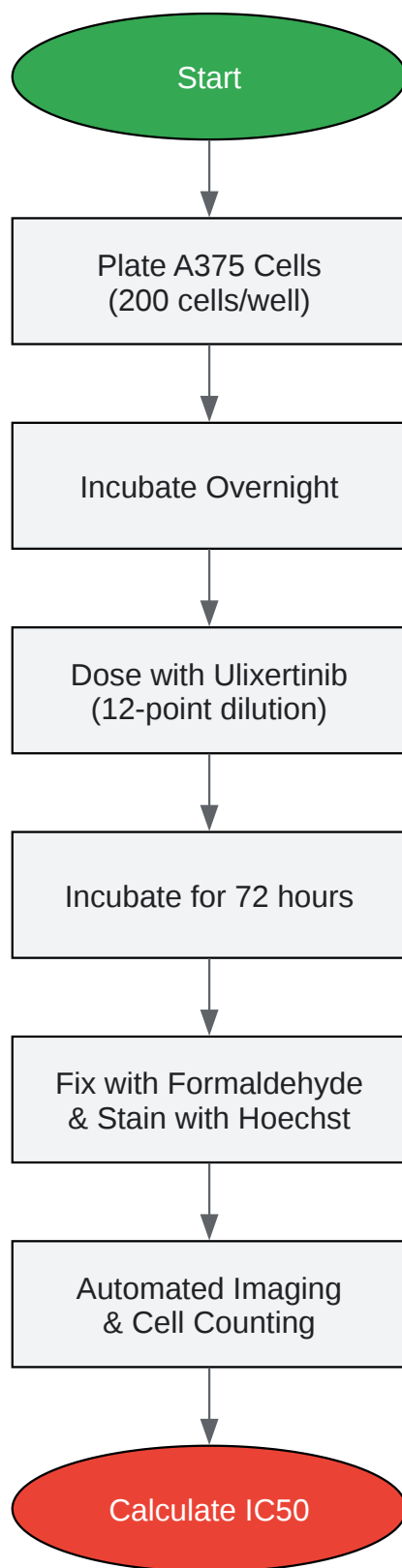
In Vitro ERK2 Kinase Inhibition Assay (RapidFire Mass Spectrometry)

This assay quantifies the direct inhibitory effect of **ulixertinib** on the enzymatic activity of purified ERK2 protein.

Protocol:

- **Enzyme and Substrate Preparation:** MEK-activated ERK2 protein is expressed and purified. Both enzyme and substrate solutions are prepared in an assay buffer consisting of 50 mM Tris (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 10 mM DTT, and 0.01% (v/v) CHAPS.[\[9\]](#)[\[12\]](#)
- **Compound Plating:** Test compounds, including **ulixertinib**, are dispensed across a 12-point concentration range (e.g., 0.1 nM to 100 μM) into a 384-well polypropylene plate. The final DMSO concentration is maintained at 1%.[\[9\]](#)[\[12\]](#)
- **Enzyme Addition and Pre-incubation:** 10 μL of 1.2 nM ERK2 protein solution is added to each well. The plate is pre-incubated for 20 minutes at room temperature to allow compound binding to the enzyme.[\[9\]](#)[\[12\]](#)
- **Reaction Initiation:** 10 μL of a substrate solution containing 16 μM Erktide (a specific ERK substrate peptide) and 120 μM ATP is added to each well to start the kinase reaction.[\[9\]](#)[\[12\]](#)
- **Reaction Progression and Quenching:** The reaction proceeds for 20 minutes at room temperature and is then stopped (quenched) by adding 80 μL of 1% (v/v) formic acid.[\[9\]](#)[\[12\]](#)
- **Analysis:** The quenched samples are analyzed on a RapidFire Mass Spectrometry platform to measure the levels of unphosphorylated (substrate) and phosphorylated (product) Erktide, allowing for the calculation of enzyme inhibition and IC₅₀ values.[\[9\]](#)[\[12\]](#)





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